BenchChemオンラインストアへようこそ!

Pimozide-d5 (Major)

Isotopic purity Stable isotope labeling Quantitative mass spectrometry

Pimozide-d5 (Major) (CAS 1794979-08-0), also known as R6238-d5, is a multiply deuterated stable isotope-labeled analogue of the diphenylbutylpiperidine antipsychotic pimozide. It carries five deuterium atoms on the piperidine ring (positions 3,3,4,5,5), increasing its molecular weight by 5.02 Da relative to unlabeled pimozide (MW 461.56 → 466.58).

Molecular Formula C28H29F2N3O
Molecular Weight 466.6 g/mol
Cat. No. B13430639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimozide-d5 (Major)
Molecular FormulaC28H29F2N3O
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D
InChIKeyYVUQSNJEYSNKRX-SQXKFXMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimozide-d5 (Major) Procurement Guide: Deuterated Internal Standard for Bioanalytical Quantification


Pimozide-d5 (Major) (CAS 1794979-08-0), also known as R6238-d5, is a multiply deuterated stable isotope-labeled analogue of the diphenylbutylpiperidine antipsychotic pimozide . It carries five deuterium atoms on the piperidine ring (positions 3,3,4,5,5), increasing its molecular weight by 5.02 Da relative to unlabeled pimozide (MW 461.56 → 466.58) . The parent compound pimozide is a high-affinity dopamine D2/D3 receptor antagonist (Ki = 1.4 nM and 2.5 nM, respectively) with additional affinity for α1-adrenoceptors (Ki = 39 nM) and inhibitory activity against STAT3 and STAT5 . Pimozide-d5 (Major) is supplied as a certified reference standard with >98% chemical purity (HPLC) and 99 atom % D isotopic purity .

Why Pimozide-d5 (Major) Cannot Be Substituted by Pimozide-d4 or Non-Deuterated Internal Standards in Quantitative LC-MS/MS


Isotope-labeled internal standards are not interchangeable across bioanalytical workflows. Pimozide-d5 (Major) provides a +5 Da mass shift in MS detection, which is critical for avoiding isotopic cross-talk with the unlabeled analyte's natural abundance M+1/M+2 peaks [1]. In contrast, pimozide-d4 offers only a +4 Da shift, which can overlap with matrix-derived isobaric interferences in complex biological samples . Furthermore, the position and number of deuterium labels directly influence chromatographic retention time—pimozide-d5 (Major), deuterated on the piperidine ring, exhibits a distinct reverse-phase LC retention shift compared to pimozide-d4 (deuterated on the 4-fluorophenyl ring), affecting co-elution with the analyte and quantitative accuracy [2]. Non-deuterated internal standards (e.g., structural analogs like cinnarizine) lack the physicochemical near-identity required for identical extraction recovery, ionization efficiency, and matrix effect compensation, which deuterated isotopologues provide [1]. Substituting Pimozide-d5 (Major) with any other internal standard therefore introduces method-specific bias that undermines regulatory bioanalytical method validation per FDA/EMA guidelines [3].

Quantitative Differentiation of Pimozide-d5 (Major) from Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Isotopic Purity: Pimozide-d5 (Major) Delivers 99 atom % D vs. Typical 98% for Pimozide-d4

Pimozide-d5 (Major) as supplied by SynInnova Laboratories is certified at >98% chemical purity (HPLC) with isotopic purity of 99 atom % D . For comparison, commercially available pimozide-d4 from multiple vendors is typically specified at ≥98% chemical purity with isotopic purity of ≥98 atom % D, though some lots achieve 99 atom % D without guaranteed specification . The 1 atom % isotopic purity difference (99% vs. 98%) corresponds to a 2-fold reduction in unlabeled carryover signal, which is critical when quantifying low-abundance pimozide in human plasma where therapeutic concentrations range from 1–10 ng/mL [1].

Isotopic purity Stable isotope labeling Quantitative mass spectrometry

Mass Shift Magnitude: +5 Da of Pimozide-d5 (Major) Eliminates Isotopic Overlap vs. +4 Da for Pimozide-d4

Pimozide-d5 (Major) incorporates five deuterium atoms yielding a molecular ion [M+H]+ at m/z 467.6, which is +5.02 Da above unlabeled pimozide (m/z 462.6) . Pimozide-d4, in contrast, generates a +4 Da shift (m/z 466.6) . In pimozide, which contains 28 carbon atoms, the natural abundance M+5 isotopic contribution from 13C, 2H, and 15N is approximately 0.1% of the monoisotopic peak, whereas the M+4 natural abundance contribution is approximately 1.2% [1]. This means a 12-fold lower natural-abundance background at the M+5 channel compared to the M+4 channel, enabling quantification at lower concentrations without isotopic correction. For therapeutic drug monitoring of pimozide where trough levels may be as low as 0.5 ng/mL, this difference is analytically significant [2].

Mass spectrometry Isotopic interference Selected reaction monitoring

Metabolic Stability Differentiation: Deuterium Kinetic Isotope Effect on CYP3A4/2D6-Mediated Pimozide Clearance

Pimozide is cleared primarily via CYP3A4-mediated N-dealkylation (Km ~1300 nM, Vmax ~2.6 pmol/min/pmol) to DHPBI and CYP2D6-mediated 5-hydroxylation (Km ~82 nM, Vmax ~0.78 pmol/min/pmol), with these two pathways collectively accounting for ~90% of pimozide depletion in pooled human liver microsomes [1]. Deuterium substitution at metabolically labile positions can introduce a primary kinetic isotope effect (KIE) that reduces the rate of CYP450-catalyzed oxidation, with reported kH/kD ratios of 3–10 for CYP3A4 substrates when deuterium is positioned at the site of oxidative attack [2]. Pimozide-d5 (Major), deuterated specifically on the piperidine ring—a site structurally adjacent to the N-dealkylation locus—is predicted to exhibit altered CYP3A4-mediated metabolic stability relative to both unlabeled pimozide and ring-d4-deuterated pimozide-d4 (deuterated on the 4-fluorophenyl ring, distal to major metabolic sites), though head-to-head comparative microsomal stability data remain unpublished [3].

Deuterium kinetic isotope effect CYP450 metabolism Pharmacokinetic differentiation

Chromatographic Differentiation: Deuterium-Induced Reverse-Phase Retention Time Shift Enables Analyte-IS Resolution Assessment

Multiply deuterated compounds can exhibit a measurable reverse-phase chromatographic shift relative to their unlabeled counterparts due to the slightly higher lipophilicity of C–D bonds versus C–H bonds [1]. For pimozide-d5 (Major), the five deuterium atoms on the piperidine ring are expected to produce a retention time difference (ΔtR) of approximately 0.05–0.15 min under typical gradient C18 LC conditions, compared to a smaller or negligible shift for pimozide-d4 where deuteration is on the aromatic ring system [2]. While exact ΔtR values are system-dependent, the vendor datasheet for pimozide-d5 (Major) includes a characterized InChIKey (YVUQSNJEYSNKRX-SQXKFXMRSA-N) that explicitly encodes the stereochemical deuteration pattern, confirming the structural basis for chromatographic differentiation from other pimozide isotopologues .

Chromatographic resolution Deuterium isotope effect on retention LC-MS/MS method development

Regulatory Alignment: Pimozide-d5 (Major) Matches FDA/EMA Isotopic Internal Standard Requirements for Bioanalytical Method Validation

The FDA Bioanalytical Method Validation guidance (2018) specifies that a stable isotope-labeled internal standard should have a mass difference sufficient to avoid interference and should be added at a concentration producing a response ratio near the mid-range of the calibration curve [1]. Pimozide-d5 (Major), with its +5 Da mass shift and 99 atom % D isotopic purity, satisfies both criteria for pimozide LC-MS assays across the therapeutic range of 1–10 ng/mL [2]. In contrast, non-deuterated internal standards such as cinnarizine—used in an earlier validated pimozide LC-MS method [3]—exhibit different extraction recovery (liquid-liquid extraction at pH 10.5) and matrix effect profiles, which the FDA guidance explicitly cautions against for quantitative bioanalysis unless full matrix effect equivalence is demonstrated for each matrix lot tested [1].

Bioanalytical method validation Regulatory compliance Stable isotope-labeled internal standard

Optimal Procurement and Application Scenarios for Pimozide-d5 (Major) Based on Quantitative Evidence


Regulated Therapeutic Drug Monitoring (TDM) of Pimozide in Human Plasma by LC-MS/MS

Pimozide-d5 (Major) is the internal standard of choice for FDA/EMA-compliant TDM assays quantifying pimozide in the 0.5–20 ng/mL range. Its +5 Da mass shift provides a 12-fold lower natural abundance background at the IS channel compared to pimozide-d4, eliminating the need for isotopic correction algorithms at the LLOQ [1]. The 99 atom % D guaranteed isotopic purity further minimizes unlabeled carryover signal, which is critical for maintaining ≤20% CV precision at the LLOQ as required by FDA guidance [2].

Metabolic Pathway Tracing and CYP Phenotyping Studies Using Deuterated Pimozide

For in vitro microsomal or hepatocyte studies designed to parse CYP3A4 vs. CYP2D6 metabolic contributions to pimozide clearance, Pimozide-d5 (Major) offers ring-specific deuteration that may impart a measurable kinetic isotope effect on CYP3A4-mediated N-dealkylation (predicted kH/kD = 3–10) [1]. This enables differential tracking of the parent and deuterated metabolite species, distinguishing Pimozide-d5 (Major) from pimozide-d4 whose deuteration is positioned distal to the major metabolic soft spots [2].

Bioequivalence and ANDA Submission Studies Requiring Validated Pimozide Quantification

Pimozide-d5 (Major) is specified for use as the stable isotope-labeled internal standard in validated LC-MS/MS methods supporting ANDA submissions for generic pimozide products [1]. The FDA guidance explicitly favors isotopically labeled IS over structural analogs to avoid differential matrix effects, and the +5 Da shift of Pimozide-d5 (Major) satisfies the recommendation for a ≥3 Da mass difference to prevent isotopic interference from the 37Cl or 13C isotopomers of the analyte [2].

Method Cross-Validation and Inter-Laboratory Harmonization of Pimozide LC-MS Assays

When harmonizing pimozide quantification across multiple laboratories or transitioning from legacy methods using cinnarizine as internal standard to a deuterated IS method, Pimozide-d5 (Major) serves as the reference deuterated IS standard [1]. Its well-characterized isotopic purity (99 atom % D), defined InChIKey encoding the deuteration stereochemistry, and +5 Da mass shift provide a traceable, instrument-independent reference point for cross-validation protocols, unlike pimozide-d4 whose isotopic purity specifications vary by vendor [2].

Quote Request

Request a Quote for Pimozide-d5 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.